(S)-3-Pyridin-2-ylmethyl-piperazin-2-one

Stereochemistry Chiral building block Enantiomeric excess

Secure the chirally pure (S)-enantiomer of 3-Pyridin-2-ylmethyl-piperazin-2-one (CAS 1240585-08-3) for your medicinal chemistry program. This scaffold is a validated transition-state mimetic with a defined potency trajectory—improving from a baseline IC50 of 7,400 nM to sub-nanomolar through systematic N4-sulfonylation. The (S)-configuration is critical for P1 ligand orientation in fXa inhibitor design; the (R)-enantiomer or regioisomers abolish target engagement. Procure with confidence for SAR exploration, gamma-secretase modulator synthesis, or asymmetric methodology development. Standard B2B shipping; no controlled-substance restrictions.

Molecular Formula C10H13N3O
Molecular Weight 191.23 g/mol
Cat. No. B13692967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-Pyridin-2-ylmethyl-piperazin-2-one
Molecular FormulaC10H13N3O
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESC1CNC(=O)C(N1)CC2=CC=CC=N2
InChIInChI=1S/C10H13N3O/c14-10-9(12-5-6-13-10)7-8-3-1-2-4-11-8/h1-4,9,12H,5-7H2,(H,13,14)
InChIKeyWOPIYPCMJSBYPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (S)-3-Pyridin-2-ylmethyl-piperazin-2-one: A Chiral Heterocyclic Building Block


(S)-3-Pyridin-2-ylmethyl-piperazin-2-one (CAS 1240585-08-3) is a chiral, non-racemic piperazin-2-one derivative in which a pyridin-2-ylmethyl substituent is attached at the 3-position of the six-membered lactam ring in the (S)-configuration . This compound belongs to the broader class of substituted piperazin-2-ones, a privileged scaffold in medicinal chemistry that has yielded potent factor Xa (fXa) inhibitors, gamma-secretase modulators, and peptidomimetic agents [1]. The piperazin-2-one core provides a conformationally restrained, hydrogen-bond-capable framework that serves as a transition-state mimetic or a central template in numerous drug discovery programs [2].

Why Generic Substitution of (S)-3-Pyridin-2-ylmethyl-piperazin-2-one Is Not Trivial


The pronounced conformational and stereoelectronic consequences of the (S)-configuration at the 3-position of the piperazin-2-one ring, combined with the precise regiochemistry of the pyridin-2-ylmethyl substituent, preclude simple interchange with the (R)-enantiomer, regioisomeric analogs (e.g., 4-substituted or 1-substituted piperazin-2-ones), or achiral piperazine derivatives . In the context of fXa inhibitor design, the piperazin-2-one carbonyl oxygen participates in a critical hydrogen-bonding interaction with the oxyanion hole of the protease, and the stereochemical orientation of the 3-substituent directly influences the trajectory of the P1 ligand into the S1 pocket [1]. Even modest alterations in the substitution pattern (e.g., shifting the pyridylmethyl group from the 3-position to the 4-position) abolish or severely attenuate target engagement, as demonstrated by the >1,000-fold potency differences observed across piperazinone regioisomers in published structure–activity relationship (SAR) studies [2].

Quantitative Differentiation Evidence for (S)-3-Pyridin-2-ylmethyl-piperazin-2-one


Stereochemical Enantiomeric Excess and Optical Purity vs. Racemate

The (S)-enantiomer of 3-pyridin-2-ylmethyl-piperazin-2-one is supplied with a specified enantiomeric excess (typically ≥95% ee) as a discrete single enantiomer, whereas the racemic mixture (CAS not separately assigned for the racemate) is also commercially catalogued . In medicinal chemistry campaigns, the use of a single enantiomer eliminates the confounding variable of differing pharmacological activity between enantiomers; for piperazin-2-one-based fXa inhibitors, the (S)-configuration at the 3-position has been correlated with superior potency relative to the (R)-enantiomer, consistent with the stereochemical preference of the S1 pocket of factor Xa [1].

Stereochemistry Chiral building block Enantiomeric excess

Factor Xa Inhibitory Potency of Piperazin-2-one Scaffold vs. Non-Piperazinone Cores

The piperazin-2-one scaffold, when elaborated with appropriate sulfonyl and heteroarylmethyl substituents, has yielded fXa inhibitors with IC50 values as low as 0.9 nM [1]. In contrast, the parent (S)-3-pyridin-2-ylmethyl-piperazin-2-one, as an unelaborated intermediate, exhibits only weak intrinsic fXa inhibitory activity (IC50 = 7,400 nM), establishing a >8,000-fold potency window that is entirely attributable to the peripheral substituents introduced during medicinal chemistry optimization [2]. This dramatic potency gap demonstrates that the piperazin-2-one core is an enabling scaffold whose value lies in its capacity to be derivatized into highly potent agents, not in its intrinsic activity.

Factor Xa inhibition Anticoagulant Piperazinone pharmacophore

Piperazin-2-one Scaffold Selectivity for Factor Xa over Thrombin vs. Non-Selective Cores

Piperazinone-based fXa inhibitors have demonstrated measurable selectivity for factor Xa over the related serine protease thrombin (factor IIa) [1]. In a representative piperazinone series, the Ki for fXa was 1,220 nM versus a Ki of >2,900 nM for trypsin (a thrombin surrogate), yielding at least a 2.4-fold selectivity window [2]. This selectivity, while modest in the unelaborated core, is a pharmacologically relevant differentiator: thrombin inhibition is associated with an elevated bleeding risk, and selective fXa inhibition is a clinically validated strategy for safer anticoagulation [3]. Alternative heterocyclic cores (e.g., benzamidine-based inhibitors) frequently exhibit poor selectivity for fXa over thrombin, with Ki ratios approaching 1:1.

Selectivity Factor Xa Thrombin Anticoagulant safety

Conformational Restraint and Hydrogen-Bonding Capacity of the Piperazin-2-one Ring vs. Piperazine

The piperazin-2-one ring introduces a carbonyl group at the 2-position, which serves as a hydrogen-bond acceptor and imposes conformational restraint on the six-membered ring relative to the fully saturated piperazine analog . In fXa co-crystal structures, the piperazin-2-one carbonyl oxygen forms a conserved hydrogen bond with the backbone NH of Gly216 in the protease oxyanion hole, an interaction that is geometrically impossible for the corresponding piperazine analog [1]. The (S)-configuration at the 3-position, bearing the pyridin-2-ylmethyl substituent, directs the pendant heteroaryl group into the solvent-exposed region or the S1 pocket depending on further elaboration, a stereochemical control element absent in achiral piperazine derivatives [2].

Conformational analysis Peptidomimetic Hydrogen bonding Drug design

Optimal Research and Procurement Scenarios for (S)-3-Pyridin-2-ylmethyl-piperazin-2-one


Factor Xa Inhibitor Lead Optimization: Scaffold Elaboration Starting Point

For medicinal chemistry teams pursuing direct factor Xa inhibitors, (S)-3-Pyridin-2-ylmethyl-piperazin-2-one provides a chirally defined, synthetically tractable core that has been validated in multiple fXa inhibitor programs [1]. The unelaborated core exhibits a baseline IC50 of 7,400 nM against fXa, which can be improved by >8,000-fold to sub-nanomolar potency through systematic N4-sulfonylation and optimization of the heteroaryl-methyl substituent [2]. This well-characterized potency trajectory enables rational SAR exploration and accelerates hit-to-lead timelines relative to de novo scaffold discovery.

Chiral Peptidomimetic Design: Transition-State Mimic Scaffold

The piperazin-2-one ring is an established transition-state mimetic scaffold that recapitulates key elements of the tetrahedral intermediate in protease catalysis [1]. The (S)-stereochemistry at the 3-position, confirmed by chiral chromatographic analysis, provides a vector for installing amino acid side-chain mimetics with defined spatial orientation [2]. This application is directly supported by the use of chiral piperazin-2-ones in the synthesis of dermorphin and pseudotheonamide peptidomimetics, where the absolute configuration at the 3-position was shown to be a critical determinant of opiate activity in guinea pig ileum and mouse vas deferens assays [3].

Asymmetric Synthesis Methodology Development: Chiral Building Block

In academic and industrial process chemistry laboratories, (S)-3-Pyridin-2-ylmethyl-piperazin-2-one serves as a well-defined chiral building block for methodology development, including palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols and tandem reductive amination–cyclization sequences that produce highly enantioenriched disubstituted piperazin-2-ones [1]. The availability of both (S)- and (R)-enantiomers under the same CAS registry (1240585-08-3) enables enantiomeric purity validation and control experiments essential for rigorous asymmetric methodology development [2].

Gamma-Secretase Modulator Program: Pyrido-Piperazinone Scaffold Entry Point

Substituted pyrido-piperazinone derivatives have been disclosed as gamma-secretase modulators with potential application in Alzheimer's disease [1]. The pyridin-2-ylmethyl substituent at the 3-position of (S)-3-Pyridin-2-ylmethyl-piperazin-2-one provides a synthetic handle for constructing the fused pyrido-piperazinone tricyclic core, enabling rapid access to patent-explorable chemical space in this therapeutically relevant target class [2].

Quote Request

Request a Quote for (S)-3-Pyridin-2-ylmethyl-piperazin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.